
3-Cyano-4,6-dimethyl-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Cyano-4,6-dimethyl-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate” is a chemical compound with the CAS Number: 338421-29-7 . It has a molecular weight of 355.61 and its IUPAC name is 3-cyano-4,6-dimethyl-2-pyridinyl 2,4,6-trichlorobenzoate .
Synthesis Analysis
The synthesis of related compounds involves a sequence of condensation, alkylation, and halocyclization reactions . The reaction of malononitrile with acetylacetone in basic media leads to the formation of 3-cyano-4,6-dimethyl-2-pyridone . Allylation of 3-cyano-4,6-dimethyl-2-pyridone proceeds with the formation of regioisomeric 1-allyl-3-cyano-4,6-dimethyl-2-pyridone and 2-allyl-3-cyano-4,6-dimethyloxypyridine in a 3:1 ratio .Molecular Structure Analysis
The InChI code for the compound is 1S/C15H9Cl3N2O2/c1-7-3-8(2)20-14(10(7)6-19)22-15(21)13-11(17)4-9(16)5-12(13)18/h3-5H,1-2H3 .Chemical Reactions Analysis
The high chemoselectivity of halocyclization of allyl derivatives with iodine or bromine results in practically quantitative yields of 2,3-dihydro[1,3]oxazolo[3,2-a]pyridinium salts .Physical and Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformation
A study by Okumura et al. (1998) demonstrated the synthesis of a complex antibiotic's central skeleton, showcasing the versatility of related compounds in organic synthesis. The process involved converting dimethoxymethyl and cyano groups into thiazolyl groups, illustrating the compound's utility in creating biologically active molecules (Okumura, Saito, Shin, Umemura, & Yoshimura, 1998).
Herbicidal Activity
Research by Andrea et al. (1990) explored the conformational and intramolecular hydrogen bonding effects on the herbicidal activity of pyrrole dicarboxylates. This study highlighted the significance of chlorine atom positioning on the pyridine ring, affecting post-emergence and pre-emergence herbicidal selectivity (Andrea, Stranz, Yang, Kleier, Patel, Powell, Price, & Marynick, 1990).
Anticarcinogenic Potential
A study by Ashby, Styles, and Paton (1980) investigated the structural requirements for carcinogenicity in azo-carcinogens, using 4-cyano-N,N-dimethylaniline to suggest that the phenylazo group of DAB (a known carcinogen) is not essential for carcinogenic activity. This research contributes to understanding the structural aspects of carcinogenic compounds and their analogs (Ashby, Styles, & Paton, 1980).
Electrochemical Behavior
Trazza, Andruzzi, and Carelli (1982) examined the electrochemical behavior of dihydropyridines derived from NAD+ model compounds in aprotic media. Their findings underscore the compound's utility in electrochemical studies, particularly in oxidation and reduction processes (Trazza, Andruzzi, & Carelli, 1982).
Liquid Crystal Research
A study by Grebyonkin, Petrov, and Ostrovsky (1990) on the nematic phases of cyano derivatives, including pyridine derivatives, in mixtures with weakly polar compounds, revealed insights into the structure and behavior of liquid crystals. This research is vital for advancements in display technology and materials science (Grebyonkin, Petrov, & Ostrovsky, 1990).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
(3-cyano-4,6-dimethylpyridin-2-yl) 2,4,6-trichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2O2/c1-7-3-8(2)20-14(10(7)6-19)22-15(21)13-11(17)4-9(16)5-12(13)18/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVONFRYJKYHCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)OC(=O)C2=C(C=C(C=C2Cl)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
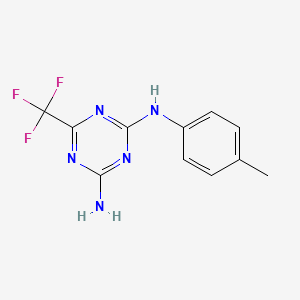
![2-[(1-Methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2701459.png)
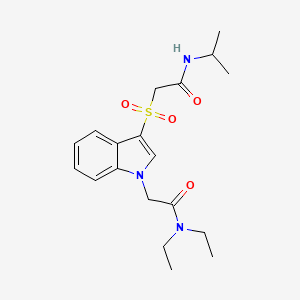
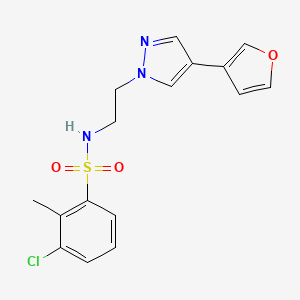

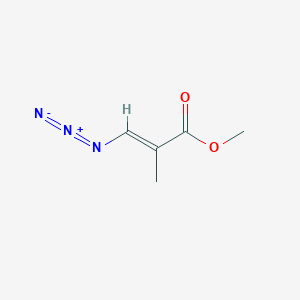

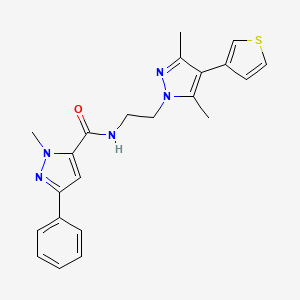
![4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B2701473.png)

![2-(3-(trifluoromethyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2701475.png)
![1-(Adamantan-1-yloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2701477.png)
![N-(4-acetylphenyl)-2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2701479.png)

